Butabindide oxalate
Overview
Description
Scientific Research Applications
Butabindide oxalate has several scientific research applications In chemistry, it is used as a tool to study enzyme inhibition and protein interactions In biology, it is used to investigate the role of cholecystokinin in various physiological processesIn industry, it may be used in the development of new drugs and therapeutic agents .
Mechanism of Action
Target of Action
Butabindide oxalate is a potent, selective inhibitor of Tripeptidyl Peptidase II (TPP II) . TPP II is a serine protease that plays a crucial role in the degradation of certain peptides like cholecystokinin (CCK), a hormone involved in stimulating the digestion of fat and protein .
Mode of Action
This compound acts by inhibiting the activity of TPP II . It binds to the active site of the enzyme, preventing it from breaking down its substrates . This inhibition is selective and competitive, with a Ki value of 7 nM for TPP II .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the degradation of CCK. By inhibiting TPP II, this compound prevents the breakdown of CCK, leading to increased levels of this hormone . This can have downstream effects on various physiological processes, including digestion and satiety .
Pharmacokinetics
It inhibits TPP II in mouse liver and brain with ID50 values of 1.1 and 6.8 mg/kg, respectively . This suggests that this compound can be absorbed and distributed to various tissues in the body where it exerts its inhibitory effect.
Result of Action
The inhibition of TPP II by this compound leads to increased levels of CCK . In animal models, this has been shown to delay gastric emptying and reduce food intake . These effects are likely due to the role of CCK in promoting satiety and slowing gastric emptying to allow for the digestion of fats and proteins .
Safety and Hazards
Future Directions
While specific future directions for Butabindide oxalate are not mentioned in the sources, research into oxalate metabolism and its impact on health conditions like kidney stones and cardiometabolic toxicity is ongoing . This could potentially influence the use and study of compounds like this compound in the future.
Biochemical Analysis
Biochemical Properties
Butabindide Oxalate interacts with the enzyme TPP II, inhibiting its activity . The Ki values for TPP II and TPP I are 7 nM and 10 μM respectively . This interaction protects Cholecystokinin-8 (CCK-8) from inactivation .
Cellular Effects
The effects of this compound on cells are primarily related to its inhibition of TPP II. By inhibiting TPP II, this compound can influence cell function by preventing the inactivation of CCK-8 .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to TPP II and inhibiting its activity . This prevents the breakdown of CCK-8, thereby influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to inhibit the activity of TPP II in cerebral membranes
Dosage Effects in Animal Models
In animal models, this compound has been shown to inhibit the breakdown of CCK-8 in the gastrointestinal tract and increase satiety in mice . The dosage used in these studies was 10 mg/kg .
Metabolic Pathways
It is known to interact with TPP II, an enzyme involved in the breakdown of certain peptides .
Preparation Methods
The synthesis of Butabindide oxalate involves several steps. The key synthetic route includes the formation of the core structure, followed by the introduction of functional groups. The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Butabindide oxalate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of oxidized derivatives, while reduction reactions may result in reduced forms of the compound .
Comparison with Similar Compounds
Butabindide oxalate is unique in its selective inhibition of cholecystokinin-inactivating peptidase. Similar compounds include other inhibitors of tripeptidyl peptidase 2, such as UCL-1397. this compound stands out due to its high potency and selectivity. Other similar compounds may have different molecular targets or mechanisms of action, making this compound a valuable tool in scientific research .
Properties
IUPAC Name |
(2S)-1-[(2S)-2-aminobutanoyl]-N-butyl-2,3-dihydroindole-2-carboxamide;oxalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2.C2H2O4/c1-3-5-10-19-16(21)15-11-12-8-6-7-9-14(12)20(15)17(22)13(18)4-2;3-1(4)2(5)6/h6-9,13,15H,3-5,10-11,18H2,1-2H3,(H,19,21);(H,3,4)(H,5,6)/t13-,15-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMJFDVOXSGHBF-SLHAJLBXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1CC2=CC=CC=C2N1C(=O)C(CC)N.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNC(=O)[C@@H]1CC2=CC=CC=C2N1C(=O)[C@H](CC)N.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10719333 | |
Record name | Oxalic acid--(2S)-1-[(2S)-2-aminobutanoyl]-N-butyl-2,3-dihydro-1H-indole-2-carboxamide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10719333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185213-03-0 | |
Record name | Oxalic acid--(2S)-1-[(2S)-2-aminobutanoyl]-N-butyl-2,3-dihydro-1H-indole-2-carboxamide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10719333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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